molecular formula C10H14Cl2N2 B602709 1-(3-Chlorophenyl)piperazine HCl (d8) CAS No. 1313393-63-3

1-(3-Chlorophenyl)piperazine HCl (d8)

Cat. No.: B602709
CAS No.: 1313393-63-3
M. Wt: 241.18 g/mol
InChI Key: MHXPYWFZULXYHT-HXCXULITSA-N
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Description

1-(3-Chlorophenyl)piperazine hydrochloride, also known as mCPP, is a phenyl piperazine derivative . It is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone . It is also used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA .


Molecular Structure Analysis

The empirical formula of 1-(3-Chlorophenyl)piperazine HCl (d8) is C10H13ClN2 · xHCl . The molecular weight is 196.68 (free base basis) . The SMILES string representation is Cl.Clc1cccc(c1)N2CCNCC2 .


Physical and Chemical Properties Analysis

The melting point of 1-(3-Chlorophenyl)piperazine HCl (d8) is 210-214 °C (dec.) (lit.) . It is soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(3-Chlorophenyl)piperazine HCl (d8) has been synthesized through various methods. One approach involves synthesizing 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, yielding 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
  • Another study demonstrates a synthesis method through reductive amination in ethanol, leading to the characterization of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, investigated for its structural and electronic properties (Bhat et al., 2018).

Analytical and Detection Techniques

  • A selective and sensitive LC–MS/MS method has been developed for the quantitative determination of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, a process-related impurity in trazodone, showcasing its application in pharmaceutical quality control (Venugopal et al., 2014).

Pharmacological and Biological Research

  • Research has indicated potential biological properties of 1-(3-Chlorophenyl)piperazine HCl (d8) derivatives, showing activity against prostate-specific membrane proteins, suggesting potential in drug development for cancer treatment (Bhat et al., 2018).
  • Anticancer and antituberculosis activities have been studied for 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, highlighting the compound's potential in therapeutic applications (Mallikarjuna et al., 2014).
  • Studies on the metabolism of 1-(3-chlorophenyl)piperazine (mCPP) in rat urine using GC-MS describe its extensive metabolization, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Staack & Maurer, 2003).

Spectroscopic and Structural Analysis

  • Spectroscopic studies (FT-IR, FT-Raman, NMR) have been conducted on 1-(4-Chlorophenyl) piperazine to analyze its conformational analysis and vibrational spectra, providing insights into the molecular structure and properties of the compound (Dikmen, 2019).

Mechanism of Action

1-(3-Chlorophenyl)piperazine is a 5-HT 2c serotonin receptor agonist . It’s also the primary, active metabolite in urine of the antidepressants trazodone and nefazodone .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

CAS No.

1313393-63-3

Molecular Formula

C10H14Cl2N2

Molecular Weight

241.18 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2;

InChI Key

MHXPYWFZULXYHT-HXCXULITSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl

Purity

95% by HPLC; 98% atom D

Related CAS

13078-15-4 (unlabelled)
1189923-43-0 (base)

Synonyms

1-(m-Chlorophenyl)piperazine-d8 HCl;  4-(3-Chlorophenyl)piperazine-d8 HCl;  N-(m-Chlorophenyl)piperazine-d8 HCl

tag

Piperazine Impurities

Origin of Product

United States

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